Isochromophilone VIII
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
175773-90-7 |
|---|---|
Molecular Formula |
C21H27ClO5 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-6-oxo-8,8a-dihydro-1H-isochromen-8-yl] acetate |
InChI |
InChI=1S/C21H27ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)20(27-14(4)23)21(5,25)19(24)18(16)22/h7-10,12,17,20,25H,6,11H2,1-5H3/b8-7+,13-9+ |
InChI Key |
MMOJJYPBNVVCGY-NJHPPEEMSA-N |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
Synonyms |
5-chloro-3-(3',5'-dimethyl-1',3'--heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-6H-2-benzopyran-6-one 8-acetate isochromophilone VIII |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Isochromophilone Viii
Microbial Sources and Producing Organisms
The production of Isochromophilone VIII has been attributed to various fungal species, isolated from both terrestrial and marine environments. These fungi, particularly from the genus Penicillium, are recognized as prolific producers of bioactive secondary metabolites. kitasato-u.ac.jpnih.gov
The initial discovery and isolation of this compound were from the culture broth of the terrestrial fungal strain Penicillium sp. FO-4164. kitasato-u.ac.jpnih.gov This strain was identified during screening efforts for inhibitors of diacylglycerol acyltransferase (DGAT) and acyl-CoA:cholesterol acyltransferase (ACAT). kitasato-u.ac.jpnih.gov Other terrestrial Penicillium species, such as Penicillium sclerotiorum and Penicillium multicolor, have also been reported to produce a variety of azaphilone compounds, including those structurally related to this compound. doi.orgresearchgate.net
Table 1: Terrestrial Fungal Sources of this compound and Related Compounds
| Fungal Strain | Compound(s) Isolated | Reference(s) |
|---|---|---|
| Penicillium sp. FO-4164 | Isochromophilone VII, this compound | nih.gov, kitasato-u.ac.jp |
| Penicillium multicolor FO-2338 | Isochromophilone I, Isochromophilone II | kitasato-u.ac.jp |
| Penicillium sp. FO-3216 | Isochromophilones III-VI | kitasato-u.ac.jp |
Marine environments have proven to be a rich source of fungi with unique metabolic capabilities, leading to the discovery of novel bioactive compounds. nih.gov this compound and its analogues have been isolated from several marine-derived fungal strains. These fungi often exist as endophytes within other marine organisms like sponges, algae, and mangroves. nih.govmdpi.com
Notable marine-derived producers include:
Penicillium sclerotiorum E23Y-1A: Isolated from the marine sponge Holoxea sp., this strain produces a variety of new and known azaphilones. nih.gov
Penicillium sclerotiorum ZJHJJ-18: An endophytic fungus from a mangrove, this strain yields azaphilone derivatives with anti-inflammatory properties. doi.org
Penicillium sclerotiorum OUCMDZ-3839: This strain, derived from a marine sponge, also produces various azaphilones. doi.org
Diaporthe sp. SCSIO 41011: A mangrove endophytic fungus that produces a series of cytotoxic chloroazaphilones, including isochromophilones A–F. nih.govresearchgate.net
Bartalinia robillardoides LF550: This fungus has been shown to produce new chloroazaphilones, expanding the known producers beyond the more common Penicillium and Chaetomium genera. core.ac.uk
Table 2: Selected Marine-Derived Fungal Sources of Isochromophilones
| Fungal Strain | Source Organism/Environment | Isolated Compounds | Reference(s) |
|---|---|---|---|
| Penicillium sclerotiorum E23Y-1A | Marine Sponge (Holoxea sp.) | Penicilazaphilones I–N, Epi-geumsanol D, Penidioxolanes C and D | nih.gov, researchgate.net |
| Penicillium sclerotiorum ZJHJJ-18 | Mangrove Endophyte | Azaphilone derivatives | doi.org |
| Diaporthe sp. SCSIO 41011 | Mangrove Endophyte | Isochromophilones A–F | nih.gov, researchgate.net |
Isolation from Terrestrial Fungal Strains (e.g., Penicillium species)
Fungal Cultivation and Fermentation Optimization Strategies
The production of secondary metabolites like this compound is highly dependent on the cultivation and fermentation conditions. Optimizing these parameters is crucial for maximizing yield and exploring the full metabolic potential of the producing organism.
The composition of the culture medium plays a significant role in the production of fungal secondary metabolites. Different carbon and nitrogen sources, as well as the presence of specific minerals and trace elements, can influence the metabolic pathways and lead to the production of different compounds.
For instance, studies have shown that the production of azaphilone pigments by Penicillium purpurogenum is dependent on specific culture conditions. researchgate.net Similarly, the production of polyketides and azaphilones by the endophytic fungus Dothideomycete sp. CRI7 was found to be sensitive to the sources of potato and malt (B15192052) extract used in the preparation of Potato Dextrose Broth (PDB) and Czapek malt media. nih.gov The choice of media, such as Czapek-Dox Broth, Potato Sucrose Broth, and Brown Rice Medium, has been shown to affect the diversity of alkaloids and other secondary metabolites produced by marine fungal strains. nih.gov
The "One Strain, Many Compounds" (OSMAC) approach is a key strategy for inducing the production of novel or cryptic secondary metabolites from a single fungal strain. nih.govnih.gov This method involves systematically altering cultivation parameters such as media composition, temperature, pH, aeration, and culture duration. nih.govmdpi.com
The OSMAC strategy has been successfully employed to enhance the production of halogenated azaphilones by Penicillium sclerotiorum SNB-CN111. researchgate.net By modifying the culture conditions, researchers can trigger "silent" biosynthetic gene clusters, leading to the production of a wider array of compounds than what is observed under standard laboratory conditions. nih.gov This approach has proven effective in discovering new natural products from various microorganisms, including marine-derived fungi. nih.govmdpi.com
Media Composition Effects on Metabolite Production
Extraction and Advanced Purification Techniques
The isolation and purification of this compound from fungal cultures is a multi-step process that typically involves extraction followed by various chromatographic techniques.
The process generally begins with the extraction of the fungal culture broth and/or mycelium using a suitable organic solvent, such as ethyl acetate (B1210297). nih.gov This crude extract contains a complex mixture of metabolites.
Subsequent purification relies on a series of chromatographic separations. A common initial step is column chromatography using silica (B1680970) gel (e.g., Kieselgel 60), which separates the compounds based on their polarity. vulcanchem.com Fractions containing the target compound are then subjected to further purification, often employing high-performance liquid chromatography (HPLC). vulcanchem.com For the final purification of this compound, a reversed-phase HPLC column is typically used with a mobile phase such as 65% aqueous acetonitrile (B52724). vulcanchem.com Through these meticulous purification steps, this compound can be obtained as a pure yellow powder. vulcanchem.com
Solvent Extraction Methodologies
The initial step in isolating this compound from the fungal culture involves solvent extraction. After the fermentation of Penicillium sp. FO-4164 is complete, the culture broth, containing a mixture of secondary metabolites, is subjected to extraction with an organic solvent. nih.govdoi.org This process, a type of liquid-liquid partition, uses a solvent that is immiscible with the aqueous culture medium to selectively draw out the desired compounds. embrapa.br
For the extraction of azaphilone analogues from fungal cultures, ethyl acetate is a commonly used solvent. embrapa.brmdpi.com The mycelium is first separated from the fermented broth, often by vacuum filtration. embrapa.br Then, the liquid media is extracted with the chosen solvent. embrapa.br This procedure effectively transfers the polyketide metabolites, including this compound, from the aqueous phase to the organic phase. Following extraction, the organic solvent is evaporated under reduced pressure to yield a concentrated crude extract. embrapa.brmdpi.com This extract contains a mixture of compounds from which this compound must be further purified.
Chromatographic Separation Methods
Following solvent extraction, the resulting crude extract undergoes several stages of chromatographic separation to isolate pure this compound. vulcanchem.com Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.orgbnmv.ac.in For complex natural product mixtures, a sequence of different chromatographic techniques is typically required to achieve high purity. vulcanchem.comscite.ai The process for this compound involves an initial purification step using column chromatography, followed by a final, high-resolution purification using high-performance liquid chromatography (HPLC). vulcanchem.comvulcanchem.com
The first stage of purification for the crude extract containing this compound often employs silica gel column chromatography. vulcanchem.commdpi.com Silica gel is a polar stationary phase, making this an example of normal-phase adsorption chromatography. bnmv.ac.in In this technique, the crude extract is loaded onto the top of a column packed with silica gel. bnmv.ac.in A solvent or a mixture of solvents (the mobile phase) is then passed through the column. bnmv.ac.in
Compounds within the extract move down the column at different rates depending on their polarity and interaction with the silica gel. wikipedia.org Less polar compounds travel faster, while more polar compounds are retained longer by the stationary phase. In the initial isolation of this compound, Kieselgel 60, a specific type of silica gel, was used for this column chromatography step. vulcanchem.com By collecting the eluted solvent in different fractions over time, a preliminary separation of the compounds is achieved, yielding fractions enriched with this compound. mdpi.com
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Description | Source(s) |
|---|---|---|
| Stationary Phase | Kieselgel 60 (a type of silica gel) | vulcanchem.com |
| Principle | Adsorption Chromatography | bnmv.ac.in |
| Elution | A gradient of solvents, such as dichloromethane/ethyl acetate and dichloromethane/methanol, is often used. | mdpi.com |
| Purpose | Initial purification of the crude extract to separate compounds based on polarity. | vulcanchem.commdpi.com |
Sephadex LH-20 is a versatile chromatography resin used for the separation of natural products. sigmaaldrich.comresearchgate.net It is composed of hydroxypropylated dextran (B179266) beads, giving it both hydrophilic and lipophilic properties. researchgate.net This dual nature allows it to be used with a wide range of organic solvents for size exclusion, partition, and adsorption chromatography. sigmaaldrich.comresearchgate.net
In the context of isolating azaphilones, Sephadex LH-20 column chromatography is frequently used as an intermediate purification step. frontiersin.org It can effectively separate compounds that are closely related in structure. researchgate.netfrontiersin.org The separation mechanism on Sephadex LH-20 depends on the solvent used; it can function as a size-exclusion matrix, separating molecules based on their size, or it can separate based on polarity differences in a partition-like mode. sigmaaldrich.comresearchgate.net For instance, it has been used with a mobile phase of dichloromethane-methanol (1:1, v/v) to fractionate extracts containing azaphilone compounds. frontiersin.org
Table 2: Sephadex LH-20 Chromatography Parameters
| Parameter | Description | Source(s) |
|---|---|---|
| Stationary Phase | Sephadex LH-20 (hydroxypropylated cross-linked dextran) | sigmaaldrich.comresearchgate.net |
| Principle | Size Exclusion, Normal Phase Partition, and Adsorption Chromatography | sigmaaldrich.com |
| Mobile Phase | Various organic solvents, e.g., Methanol, Ethanol, Chloroform, Dichloromethane-Methanol mixtures. | researchgate.netfrontiersin.org |
| Purpose | Intermediate purification of fractions from silica gel chromatography. | frontiersin.org |
The final step to obtain pure this compound is High-Performance Liquid Chromatography (HPLC). vulcanchem.com HPLC is a powerful analytical technique that uses high pressure to pass a liquid mobile phase through a column packed with a stationary phase, allowing for high-resolution separations. wikipedia.orgresearchgate.net
For the purification of this compound, a reversed-phase HPLC setup is typically employed. vulcanchem.comvulcanchem.com In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, often consisting of water and a less polar organic solvent like acetonitrile or methanol. frontiersin.orgresearchgate.net In the specific isolation of this compound, the final purification was achieved using 65% aqueous acetonitrile as the mobile phase. vulcanchem.com Under these conditions, this compound was reported to elute with a retention time of approximately 53 minutes, yielding the compound as a pure yellow powder. vulcanchem.com The use of a photodiode array (PDA) detector allows for the monitoring and identification of the compound as it elutes from the column. frontiersin.orgnih.gov
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | vulcanchem.com |
| Mobile Phase | 65% aqueous acetonitrile | vulcanchem.com |
| Detection | UV Detector / Photodiode Array (PDA) Detector | vulcanchem.comfrontiersin.org |
| Result | Pure this compound with a retention time of ~53 minutes. | vulcanchem.com |
| Purpose | Final, high-resolution purification of the compound. | vulcanchem.comvulcanchem.com |
Advanced Structural Elucidation and Stereochemical Assignment of Isochromophilone Viii
Comprehensive Spectroscopic Analysis Methodologies
The elucidation of Isochromophilone VIII was a process of piecing together molecular fragments and stereochemical details derived from a suite of analytical experiments. Each technique provided unique and complementary information essential for the final structural assignment.
NMR spectroscopy was the cornerstone of the structural analysis of this compound, providing detailed insight into the carbon skeleton and the specific arrangement of atoms. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was necessary to fully assign all proton and carbon signals and to establish the molecule's connectivity and stereochemistry. nih.govvulcanchem.com
The 1D NMR spectra, specifically 1H (proton) and 13C (carbon-13) NMR, provided the initial and fundamental data for the structure of this compound.
The 1H NMR spectrum revealed the number of different proton environments and their integrations indicated the number of protons in each environment. The chemical shifts (δ) provided clues about the electronic environment of the protons (e.g., olefinic, aliphatic, attached to oxygen-bearing carbons), while the coupling constants (J) between adjacent protons helped to establish connectivity within molecular fragments.
The 13C NMR spectrum indicated the total number of carbon atoms in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it was possible to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (including carbonyls). The chemical shifts of the carbon signals were indicative of their functional group type, such as carbonyls, sp² carbons of the conjugated system, and sp³ carbons of the aliphatic regions.
The following table summarizes the key structural features of this compound as determined by 1D NMR analysis, based on its confirmed structure. nih.gov
| Atom Type | Expected 1H NMR Signal Characteristics | Expected 13C NMR Signal Characteristics |
| Olefinic Protons | Signals in the δ 5.0-7.5 ppm range, showing coupling patterns characteristic of the diene side chain and the isochromophilone core. | Signals in the δ 100-150 ppm range. |
| Aliphatic Protons | Signals in the δ 1.0-4.5 ppm range, corresponding to protons on the saturated portion of the ring system and the side chain. | Signals in the δ 10-80 ppm range. |
| Methyl Protons | Singlet and doublet signals corresponding to the various methyl groups on the core and side chain. | Signals in the δ 10-25 ppm range. |
| Carbonyl Carbons | No corresponding proton signals. | Signals in the δ 170-200 ppm range, characteristic of ketone and ester functionalities. |
| Oxygenated Carbons | Protons on these carbons would show signals at lower field (δ 3.5-5.5 ppm). | Signals in the δ 60-90 ppm range. |
While 1D NMR provided the basic framework, 2D NMR experiments were indispensable for assembling the complete structure and determining the stereochemistry of this compound. nih.govvulcanchem.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. pitt.edu For this compound, COSY spectra would have been used to trace the connectivity of protons within the 3,5-dimethyl-1,3-heptadienyl side chain and to establish the spin systems within the saturated portion of the bicyclic core. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. pitt.edumdpi.com This powerful technique allowed for the definitive assignment of the 13C signals by linking them to their already assigned proton partners, greatly simplifying the interpretation of the complex carbon spectrum. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. pitt.edu NOESY data was vital for determining the relative stereochemistry of the chiral centers at C-7, C-8, and C-8a. Correlations between specific protons across the ring system would indicate their spatial proximity and allow for the assignment of their relative orientations (e.g., cis or trans). frontiersin.org
The table below outlines the function of each 2D NMR technique in the structural elucidation of this compound.
| 2D NMR Experiment | Purpose in the Analysis of this compound |
| COSY | To identify 1H-1H spin systems and confirm proton connectivity within the side chain and the core ring structure. |
| HSQC | To assign 13C chemical shifts by correlating them to their directly attached protons. |
| HMBC | To piece together the molecular skeleton by identifying long-range (2-3 bond) 1H-13C correlations, linking quaternary carbons to protonated carbons. |
| NOESY | To determine the relative configuration of the stereocenters by identifying protons that are in close spatial proximity (<5 Å). |
High-Resolution Mass Spectrometry, likely using Electrospray Ionization (HRESIMS), was used to determine the elemental composition of this compound. nih.govfrontiersin.org This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). The precise mass obtained was compared to the calculated mass for the proposed molecular formula, C₂₃H₂₉ClO₇, confirming its elemental composition. nih.gov Furthermore, the characteristic isotopic pattern of chlorine (a ~3:1 ratio for [M]⁺ to [M+2]⁺ peaks) would have been observed, confirming the presence of a single chlorine atom in the molecule. frontiersin.org
| Technique | Measurement | Finding for this compound |
| HRESIMS | Precise mass-to-charge ratio (m/z) | Confirmed the molecular formula C₂₃H₂₉ClO₇. |
| MS (Isotope Pattern) | Relative intensity of isotopic peaks | Confirmed the presence of one chlorine atom. |
While NMR and MS can define the planar structure and relative stereochemistry, they cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. frontiersin.orgnih.gov The ECD spectrum measures the differential absorption of left and right circularly polarized light by the chiral chromophores within the molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a stereochemical fingerprint. The absolute configuration of the stereocenters in this compound (7, 8, and 8a) was assigned by comparing its experimental ECD spectrum to those of closely related compounds with known absolute stereochemistries or to spectra predicted by quantum-chemical calculations. researchgate.netifremer.fr
As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation, [α]D, is a fundamental physical property measured using a polarimeter. mdpi.com This value, including its sign (+ or -) and magnitude, is a characteristic feature of the compound. While the magnitude can be influenced by concentration and solvent, the sign of rotation is directly related to the molecule's absolute configuration and provides a standard value for compound identification and characterization. frontiersin.org
Compound Index
One-Dimensional (1D) NMR (e.g., <sup>1</sup>H, <sup>13</sup>C)
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
X-ray Single-Crystal Diffraction for Definitive Absolute Configuration
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a well-ordered single crystal of a compound with an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the electron density distribution within the crystal, which allows for the calculation of precise atomic coordinates, bond lengths, and bond angles. nih.gov
The determination of the absolute configuration is possible due to a phenomenon known as anomalous scattering (or resonant scattering). mit.edu This effect occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. mit.edu This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's Law which states they should be equal. nih.govmit.edu The analysis of these intensity differences allows for the unambiguous assignment of the true, three-dimensional arrangement of the atoms. mit.edu The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct; a value close to zero for the correct enantiomer confirms the assignment. ox.ac.uk
While X-ray crystallography provides the most definitive structural proof, obtaining suitable single crystals for analysis can be challenging. For many complex natural products, including numerous azaphilones, the absolute configuration is often elucidated through a combination of other methods, such as electronic circular dichroism (ECD) and comparison with analogues whose structures have been previously confirmed by XRD. researchgate.netsemanticscholar.org In the case of the azaphilone class, crystallographic data for key members are often deposited in the Cambridge Crystallographic Data Centre (CCDC) for reference. nih.govhhu.de
Table 1: Representative Crystallographic Data Obtained from Single-Crystal X-ray Analysis This table illustrates the typical data generated from an X-ray diffraction experiment for an azaphilone, using data for a related compound as an example.
| Parameter | Example Value |
| Molecular Formula | C₁₆H₂₀O₆ |
| Molecular Weight | 308.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.8268(14) Åb = 15.824(2) Åc = 5.1127(7) Å |
| Cell Volume (V) | 795.0(2) ų |
| Molecules per Unit Cell (Z) | 2 |
Note: Data in this table is for a related compound and is presented for illustrative purposes. hhu.de
Stereochemical Relationship with Related Isochromophilone Analogues (e.g., Isochromophilone VII)
This compound is part of a larger family of structurally related chloroazaphilone metabolites. nih.gov Its stereochemistry is closely related to that of its co-isolated analogue, Isochromophilone VII, both of which were isolated from the culture broth of Penicillium sp. FO-4164. nih.gov While sharing the same core skeleton and polyketide-derived side chain, these compounds are stereoisomers, differing in the configuration and substitution pattern of the oxygenated pyranoquinone core. nih.gov
The structural elucidation of these molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The relative stereochemistry is often determined through the analysis of nuclear Overhauser effect (NOE) correlations, which reveal the spatial proximity of protons, and the magnitude of proton-proton coupling constants (J-values), which provide information about dihedral angles. frontiersin.orgthaiscience.info
This compound was identified as 6H-2-benzopyran-6-one,5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-8-acetate. nih.gov In contrast, Isochromophilone VII was elucidated as 6H-2-benzopyran-6,8(7H)-dione, 5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8a-trihydro-7,8a-dihydroxy-7-methyl-7-acetate. nih.gov The key structural distinctions, including the placement of the acetate (B1210297) group and the oxidation state at C-8, underscore their relationship as distinct analogues within the same biosynthetic family. This comparison is fundamental for establishing structure-activity relationships, as these subtle stereochemical and functional group differences can lead to significant variations in biological activity. nih.gov For instance, Isochromophilone VII shows more potent inhibition of diacylglycerol acyltransferase and acyl-CoA:cholesterol acyltransferase compared to this compound. nih.gov
Table 2: Structural Comparison of this compound and Isochromophilone VII
| Feature | This compound | Isochromophilone VII |
| Core Structure | 6H-2-benzopyran-6-one | 6H-2-benzopyran-6,8(7H)-dione |
| C-7 Substitution | Hydroxy (-OH) | Acetoxy (-OAc) |
| C-8 Substitution | Acetoxy (-OAc) | Carbonyl (C=O) |
| C-8a Substitution | Hydroxy (-OH) | Hydroxy (-OH) |
| Reference | nih.gov | nih.gov |
Biosynthetic Pathways of Isochromophilone Viii
Polyketide Biogenesis of the Azaphilone Core Structure
The foundation of Isochromophilone VIII is an azaphilone scaffold, which originates from the polyketide pathway. rsc.orgresearchgate.net This pathway constructs complex carbon backbones through the sequential condensation of simple acyl-CoA units, in a manner analogous to fatty acid synthesis. jmb.or.kr The biosynthesis of the azaphilone core is initiated by a non-reducing polyketide synthase (NR-PKS). jmb.or.krkoreascience.krnih.gov This enzyme catalyzes the iterative decarboxylative Claisen condensation of an acetyl-CoA starter unit with several malonyl-CoA extender units to assemble a poly-β-keto chain. jmb.or.kruniprot.org Unlike fatty acid synthesis, the β-carbonyl groups in this chain are not fully reduced, leading to a reactive polyketide intermediate that is primed for cyclization into aromatic structures. jmb.or.kr This process results in the formation of the characteristic highly oxygenated pyranoquinone bicyclic core of the azaphilone family. researchgate.netrsc.orguniprot.org
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The enzymes responsible for producing azaphilones, including this compound, are encoded in biosynthetic gene clusters (BGCs). mdpi.comnih.gov These clusters are discrete regions on fungal chromosomes that contain all the necessary genes for the synthesis, regulation, and transport of a specific secondary metabolite. mdpi.commdpi.com The discovery and characterization of these BGCs are often accomplished through genome mining techniques. nih.govnih.gov
Many azaphilone BGCs feature a distinctive architecture that includes two separate polyketide synthase genes: one for a non-reducing PKS (NR-PKS) and one for a highly-reducing PKS (HR-PKS). researchgate.netnih.govmdpi.com The NR-PKS is responsible for assembling the aromatic core, while the HR-PKS synthesizes the fatty acyl side chain that is later attached to the core. researchgate.netuniprot.orgmdpi.com In addition to the PKS genes, these clusters contain a suite of genes encoding "tailoring" enzymes, such as monooxygenases, reductases, transferases, and halogenases, which modify the initial polyketide scaffold to produce the final, structurally diverse azaphilone products. researchgate.netmdpi.com
| Gene Cluster | Producing Organism | Key Genes | Associated Products | Reference |
|---|---|---|---|---|
| scl cluster | Penicillium meliponae | sclA (HR-PKS), sclI (NR-PKS) | Sclerotiorin (B1681566), Isochromophilone VI, 7-deacetylisochromophilone VI | nih.govsecondarymetabolites.org |
| caz cluster | Chaetomium globosum | CazF (HR-PKS), CazM (NR-PKS) | Chaetoviridins, Chaetomugilins | researchgate.netmdpi.comacs.org |
| aza cluster | Aspergillus niger | azaA (NR-PKS), azaB (HR-PKS) | Azanigerones | uniprot.org |
| Unnamed | Aspergillus nidulans | AfoE (NR-PKS), AfoG (HR-PKS) | Asperfuranone | mdpi.com |
Enzymatic Transformations Leading to this compound
The construction of this compound from basic metabolic precursors is a testament to the catalytic prowess and specificity of the enzymes encoded within its BGC.
The biosynthesis of azaphilones like this compound typically involves the coordinated action of two distinct Type I PKS enzymes. researchgate.netnih.govmdpi.com
Non-Reducing Polyketide Synthase (NR-PKS): This large, multidomain enzyme is responsible for synthesizing the aromatic core of the molecule. nih.govuniprot.org It assembles a hexaketide precursor from an acetyl-CoA starter and five malonyl-CoA extenders. uniprot.org The nascent polyketide chain undergoes a C2-C7 cyclization reaction, mediated by a product template (PT) domain within the PKS, to form the aromatic ring system. The final polyketide is then released from the enzyme, often as an aldehyde. uniprot.org
Highly-Reducing Polyketide Synthase (HR-PKS): A separate HR-PKS is responsible for synthesizing the 3,5-dimethyl-1,3-heptadienyl side chain of this compound. researchgate.netuniprot.org This enzyme functions iteratively, performing reductions and dehydrations after each condensation step to create a saturated or partially unsaturated fatty acid-like chain. This side chain is then transferred to the azaphilone core, a process that may be mediated by a separate acyltransferase enzyme. uniprot.org
| Enzyme Type | Function in Azaphilone Biosynthesis | Reference |
|---|---|---|
| Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the aromatic polyketide core. | jmb.or.krkoreascience.kruniprot.org |
| Highly-Reducing Polyketide Synthase (HR-PKS) | Synthesizes the fatty acyl side chain. | researchgate.netuniprot.orgmdpi.com |
| FAD-dependent Monooxygenase | Catalyzes hydroxylation, often leading to pyran ring cyclization. | researchgate.netuniprot.org |
| Halogenase | Incorporates a halogen (e.g., chlorine) onto the aromatic core. | mdpi.comresearchgate.net |
| Acyltransferase | Transfers the side chain to the core; catalyzes acetylation. | uniprot.org |
| Ketoreductase | Reduces ketone functionalities. | uniprot.org |
A key feature of this compound is the chlorine atom attached to the C-5 position of the bicyclic core. vulcanchem.comdoi.orgjst.go.jp This chlorination is a post-PKS modification catalyzed by a dedicated halogenating enzyme. nih.gov In fungi, this is typically a flavin-dependent halogenase (FDH) or a haloperoxidase. mdpi.com These enzymes catalyze the electrophilic incorporation of a chloride ion (Cl⁻) onto an electron-rich aromatic ring. mdpi.com For example, in the biosynthesis of the related compound sclerotiorin, a FAD-dependent halogenase is responsible for the chlorination step. researchgate.net A similar enzyme is presumed to act on an unchlorinated precursor of this compound to install the C-5 chlorine atom.
Following the assembly of the chlorinated polyketide core and the attachment of the side chain, a series of tailoring reactions finalize the structure of this compound. These post-PKS modifications are critical for the compound's bioactivity and include:
Cyclization: The formation of the pyran ring is a hallmark of azaphilone biosynthesis. This is typically initiated by a FAD-dependent monooxygenase that hydroxylates the benzaldehyde (B42025) intermediate. rsc.orgresearchgate.netuniprot.org This hydroxylation triggers a spontaneous or enzyme-catalyzed cyclization to form the characteristic pyranoquinone core. uniprot.org
Hydroxylation: The structure of this compound features two hydroxyl groups at positions C-7 and C-8. vulcanchem.comdoi.org These are likely installed by specific monooxygenases or dioxygenases that act stereospecifically on the azaphilone scaffold.
Acetylation: An acetate (B1210297) group is present at the C-8 position. vulcanchem.comdoi.org This modification is catalyzed by an acetyltransferase, which uses acetyl-CoA as a donor molecule to acylate the C-8 hydroxyl group.
Mechanisms of Halogenation (e.g., Chlorination)
Proposed Biosynthetic Routes for this compound and Related Azaphilones
While the complete biosynthetic pathway for this compound has not been fully elucidated in a single study, a plausible route can be constructed based on the characterized pathways of closely related azaphilones, such as sclerotiorin and other isochromophilones. uniprot.orgnih.gov Gene knockout studies in Penicillium meliponae have shown that deleting the NR-PKS (sclI) and HR-PKS (sclA) genes halts the production of a series of related metabolites, including isochromophilone VI and 7-deacetylisochromophilone VI, which are direct precursors or close analogs of this compound. nih.govsecondarymetabolites.org
The proposed pathway begins with the NR-PKS and HR-PKS producing the core aromatic structure and the heptadienyl side chain, respectively. Following the attachment of the side chain, a series of tailoring enzymes act in a specific order:
A FAD-dependent monooxygenase hydroxylates the aromatic intermediate, triggering the formation of the pyran ring to yield the core azaphilone structure. researchgate.netuniprot.org
A halogenase installs a chlorine atom at the C-5 position. researchgate.net
A series of oxidoreductases, likely including hydroxylases and reductases, modify the C-7 and C-8 positions. For this compound, this involves the stereospecific dihydroxylation of the C7-C8 bond.
Finally, an acetyltransferase specifically acetylates the hydroxyl group at C-8 to yield the final product, this compound. vulcanchem.comdoi.org
This sequence of events highlights a modular and combinatorial approach in fungal natural product biosynthesis, where a common scaffold is decorated by various tailoring enzymes to generate a diverse family of related compounds. acs.org
Synthetic and Semi Synthetic Approaches to Isochromophilone Viii and Analogues
Total Synthesis Strategies for Complex Azaphilone Scaffolds
The total synthesis of complex azaphilone scaffolds is a challenging endeavor that has spurred the development of innovative chemical strategies. A key challenge lies in the selective construction of the characteristic pyrone-quinone bicyclic core, often featuring a stereogenic quaternary carbon center. rsc.org
One prominent strategy involves a biomimetic, dearomative approach. This method installs structural complexity through established arene functionalization methods before generating the bicyclic core. nih.gov Oxidative dearomatization of phenolic precursors using reagents like hypervalent iodine compounds or lead tetraacetate has been a common method, though achieving high enantioselectivity can be difficult with these reagents. nih.gov
Chemoenzymatic strategies have emerged as powerful tools for the stereodivergent synthesis of azaphilone natural products. nih.gov For instance, the total synthesis of compounds like trichoflectin (B1237355) and (S)-deflectin-1a has been achieved using complementary biocatalysts. rsc.org In one approach, the synthesis of trichoflectin began with a five-step route to an enone, which was then subjected to dearomatization using the enzyme AzaH to afford the azaphilone scaffold with high yield and enantiomeric excess. nih.gov
Another innovative approach leverages substrate-selective catalysis to control the formation of either linear or angular tricyclic azaphilone cores. acs.orgchemrxiv.orgnih.gov By employing a flavin-dependent monooxygenase (FDMO) in sequence with an acyl transferase (AT), researchers have successfully converted orcinaldehyde substrates directly into linear tricyclic azaphilones in a one-pot reaction. acs.orgchemrxiv.orgnih.gov This method has enabled the first total synthesis of several linear azaphilone natural products. acs.orgchemrxiv.org
Furthermore, transition-metal-catalyzed cycloisomerization of o-alkynylbenzaldehydes has been developed as a route to the azaphilone core. lookchem.com This strategy involves the formation of 2-benzopyrylium salts, which are then oxidized to the 6H-isochromene ring system, providing access to diverse azaphilones with various side chains. lookchem.com
Semi-Synthetic Derivatization for Structural Modification and Diversification
Semi-synthesis offers a valuable avenue for the structural modification and diversification of naturally occurring azaphilones. iipseries.org This approach starts with a readily available natural product and employs chemical reactions to introduce new functional groups or alter existing ones, leading to a library of analogues with potentially enhanced or novel biological activities. iipseries.orgbiorxiv.org
The reactivity of the 4H-pyran nucleus of the azaphilone core with amines to form vinylogous 4-pyridones is a key transformation used for derivatization. lookchem.com This reaction provides a point for introducing a wide range of nitrogen-containing substituents. For example, the reaction of an azaphilone with benzylamine (B48309) can yield the corresponding vinylogous 4-pyridone, which can be further acylated to produce esters. lookchem.com
The generation of new chloroazaphilones, such as helicusin E and isochromophilone XI, from fungal cultures highlights the potential for biosynthetic pathways to be manipulated for diversification. rsc.org Similarly, the induction of fungal cultures with sodium bromide has led to the isolation of new brominated azaphilones. rsc.org
Recent studies have also focused on creating red azaphilone pigments through a two-step solid-state cultivation process, followed by chemical diversity exploration using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com This approach has been validated by the hemi-synthesis of sclerotiorin (B1681566) analogues that incorporate biogenic amines and amino acids. mdpi.com
The structural modification of isolated compounds is often guided by principles of medicinal chemistry to improve therapeutic efficacy, selectivity, and physicochemical properties. iipseries.org The addition of halogen atoms or modifications to increase lipophilicity are common strategies employed in the semi-synthesis of natural product derivatives. iipseries.org
Enantioselective Synthetic Methodologies
Achieving high levels of enantioselectivity is a critical aspect of azaphilone synthesis, as the biological activity of these compounds is often dependent on their stereochemistry. While classical methods for oxidative dearomatization can result in racemic mixtures, significant progress has been made in developing enantioselective approaches. nih.gov
Biocatalysis has proven to be a particularly effective strategy for enantioselective synthesis. Enzymes such as AfoD and AzaH have been shown to catalyze the dearomatization of enone substrates with high conversion rates and excellent enantioselectivity. nih.gov For example, the dearomatization of a specific enone substrate with AzaH afforded the corresponding azaphilone scaffold in 96% yield and greater than 99% enantiomeric excess (ee). nih.gov The use of these enzymes allows for the selective production of either enantiomer of a key intermediate, enabling the synthesis of both enantiomers of a target natural product. nih.gov
In addition to biocatalysis, asymmetric synthesis methodologies are being explored. For instance, the synthesis of a dihydropyran ring has been based on Shi asymmetric epoxidation of a bicyclic lactone. rsc.org Further studies are ongoing to develop asymmetric syntheses of specific azaphilone targets. lookchem.com
The development of catalysts for enantioselective oxidative dearomatization of phenols represents a significant advancement in this field. acs.org These methods provide a powerful tool for constructing the chiral core of azaphilones with high stereocontrol.
Chemical Transformations for Generation of Analogues
A variety of chemical transformations are employed to generate analogues of Isochromophilone VIII and other azaphilones, allowing for the exploration of structure-activity relationships. These transformations can be applied to both synthetic intermediates and isolated natural products.
One key transformation is the reaction of the azaphilone core with amines to produce vinylogous 4-pyridones. lookchem.com This reaction provides a versatile handle for introducing diverse nitrogen-containing functionalities.
The side chain of azaphilones is another common site for modification. For example, the 3,5-dimethyl-1,3-heptadienyl side chain of this compound offers several positions for chemical alteration. nih.gov
Furthermore, combinatorial approaches, both through biosynthetic and chemical methods, have been used to generate libraries of azaphilone analogues. For instance, combining the rebeccamycin (B1679247) and violacein (B1683560) biosynthesis pathways has led to the in vivo generation of new chloro-analogues of violacein. biorxiv.org The promiscuity of enzymes in these pathways allows for the incorporation of various tryptophan analogues to create a diverse set of new compounds. biorxiv.org
Preclinical Biological Activities and Mechanistic Investigations of Isochromophilone Viii
Anti-Enzymatic Activities and Molecular Mechanisms
Isochromophilone VIII has been the subject of investigation for its potential to inhibit key enzymes involved in metabolic pathways. These studies have revealed its activity against enzymes crucial for lipid metabolism and carbohydrate digestion.
Diacylglycerol Acyltransferase (DGAT) Inhibition
This compound has demonstrated inhibitory effects on diacylglycerol acyltransferase (DGAT), an enzyme that plays a pivotal role in the final step of triglyceride synthesis. In studies using rat liver microsomes, this compound exhibited an IC50 value of 127 µM for DGAT inhibition. doi.orgvulcanchem.comnih.govjst.go.jp This indicates its potential to interfere with the biosynthesis of triglycerides. For comparison, the related compound Isochromophilone VII showed more potent inhibition with an IC50 of 20.0 µM. vulcanchem.com
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
Research has also highlighted the inhibitory activity of this compound against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. In assays conducted with rat liver microsomes, this compound displayed an IC50 value of 47.0 µM for ACAT inhibition. doi.orgvulcanchem.comnih.govjst.go.jp This finding suggests a potential role for this compound in modulating cholesterol metabolism. Other related isochromophilones, such as III, IV, V, and VI, have also been identified as ACAT inhibitors with varying potencies. kitasato-u.ac.jpnih.gov Specifically, Isochromophilone IV showed an IC50 value of 50 µM. nih.gov
Alpha-Glycosidase Inhibition
Alpha-glucosidase inhibitors are a class of drugs that help manage type 2 diabetes by delaying the absorption of carbohydrates from the small intestine. nih.gov Some isochromophilone compounds have been evaluated for their inhibitory activity against α-glucosidase. While direct data for this compound is not specified in the provided results, related azaphilone compounds have shown significant α-glucosidase inhibitory activity. dntb.gov.uaresearchgate.net For instance, compounds isolated from the endophytic fungus Diaporthe sp. exhibited potent α-glucosidase inhibitory effects, with some showing stronger activity than the standard drug acarbose. researchgate.net This suggests that the isochromophilone scaffold may be a promising starting point for the development of new α-glucosidase inhibitors.
In Vitro Cytotoxicity and Apoptosis Induction Studies
The cytotoxic potential of this compound and related compounds against various cancer cell lines has been an area of active research. These studies aim to understand their ability to inhibit cancer cell growth and the underlying molecular mechanisms.
Inhibition of Cellular Proliferation in Specific Cancer Cell Lines
While specific IC50 values for this compound against a wide range of cancer cell lines were not detailed in the provided search results, the general class of isochromophilones and other fungal metabolites have demonstrated cytotoxic activities. For example, related compounds have shown weak cytotoxicity against the human ovarian cancer A2780 cell line and the L5178Y mouse lymphoma cell line at a concentration of 10 µg/ml. uni-duesseldorf.de Other fungal metabolites have been tested against a panel of human tumor cell lines including K562, MCF-7, A549, U937, HeLa, DU145, HL60, BGC823, MOLT-4, and H1975. nih.gov The investigation of novel compounds from endophytic fungi is a promising area for the discovery of new anticancer agents. nih.gov
Mechanistic Pathways of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. aging-us.com The induction of apoptosis in cancer cells is a key mechanism for many anticancer therapies. The main molecular pathways leading to apoptosis are the extrinsic and intrinsic pathways, both of which converge on the activation of caspases. aging-us.com
While specific studies detailing the apoptotic mechanisms of this compound are not extensively covered in the provided results, the broader class of azaphilone pigments has been investigated for their potential to induce apoptosis. For instance, some azaphilones have been shown to have neuroprotective effects against H2O2-induced cell apoptosis through the modulation of the PI3K/Akt pathway. researchgate.net The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. researchgate.net This suggests that the apoptotic activity of isochromophilones could be mediated through the modulation of key signaling pathways that control cell fate.
Antimicrobial Activity Profile
This compound, a member of the azaphilone family of fungal metabolites, has been evaluated for its ability to inhibit the growth of various microorganisms. The compound demonstrates a selective spectrum of activity, showing inhibitory effects against certain bacteria and fungi while being inactive against others.
This compound has exhibited inhibitory activity against several Gram-positive bacterial species in disc diffusion assays. When tested at a concentration of 10 μg per paper disk, the compound created measurable zones of inhibition against Bacillus subtilis, Micrococcus luteus, and Mycobacterium smegmatis. vulcanchem.com The diameter of the inhibition zone serves as an indicator of the compound's antibacterial potency against these specific strains. vulcanchem.com However, in the same assays, this compound showed no antimicrobial activity against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, nor against the Gram-positive bacterium Staphylococcus aureus. vulcanchem.com
| Bacterial Species | Strain | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|---|
| Bacillus subtilis | ATCC 6633 | 9.0 | vulcanchem.com |
| Micrococcus luteus | PCI 1001 | 8.0 | vulcanchem.com |
| Mycobacterium smegmatis | ATCC 607 | 7.8 | vulcanchem.com |
| Escherichia coli | Not specified | No activity | vulcanchem.com |
| Pseudomonas aeruginosa | Not specified | No activity | vulcanchem.com |
| Staphylococcus aureus | Not specified | No activity | vulcanchem.com |
The antifungal properties of this compound have also been investigated. Research shows it possesses activity against the plant pathogenic fungus Pyricularia oryzae, demonstrating a 9.6 mm zone of inhibition in a disc diffusion assay at a concentration of 10 μg per disk. vulcanchem.com Conversely, the compound was found to be inactive against a panel of other fungi, including Candida albicans, Saccharomyces sake, Mucor racemosus, and Aspergillus niger. vulcanchem.com This selective profile suggests a specific mode of action that does not affect all fungal species.
| Fungal Species | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|
| Pyricularia oryzae | 9.6 | vulcanchem.com |
| Aspergillus niger | No activity | vulcanchem.com |
| Candida albicans | No activity | vulcanchem.com |
| Mucor racemosus | No activity | vulcanchem.com |
| Saccharomyces sake | No activity | vulcanchem.com |
Antibacterial Spectrum and Efficacy
Antiviral Research Endeavors
The potential of azaphilone compounds as antiviral agents has prompted investigations into their efficacy against various viruses. However, research specifically focused on this compound is limited compared to its analogues.
While several azaphilones, such as isochromophilone IX, have been reported to exhibit antiviral activity against the H1N1 influenza virus, there is a lack of specific studies in the reviewed scientific literature detailing the efficacy of this compound against this viral strain. nih.govresearchgate.net Research has tended to focus on other derivatives within the isochromophilone class for anti-influenza activity. nih.gov
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical step in its replication cycle, often initiated by the binding of the viral envelope protein gp120 to the CD4 receptor on host cells. mdpi.com Several isochromophilones, notably Isochromophilone I and II, have been identified as inhibitors of this gp120-CD4 interaction. kitasato-u.ac.jpabacademies.org However, in comparative studies of this compound class, this compound was reported as not tested ("NT") for its inhibitory activity against gp120-CD4 binding, and it is not listed among the azaphilones for which this activity has been characterized. kitasato-u.ac.jpabacademies.org The primary reported biological activities for this compound are the inhibition of the enzymes acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). kitasato-u.ac.jpdoi.org
Efficacy against H1N1 Virus
Anti-Inflammatory Pathways and Modulatory Effects
Inflammation is a complex biological response, and key mediators include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, produced by cyclooxygenase (COX) enzymes. mdpi.comnih.gov The inhibition of these pathways is a major strategy for anti-inflammatory therapies. nih.govmdpi.com
Within the azaphilone class, several compounds related to this compound have demonstrated significant anti-inflammatory properties. For instance, isochromophilone IX and other derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced macrophage cells. mdpi.com This effect is often linked to the downregulation of iNOS expression. researchgate.net Despite the documented anti-inflammatory potential within this chemical family, specific studies detailing the effects of this compound on inflammatory pathways or its modulatory effects on targets like iNOS or COX are not prominent in the available scientific literature. Research has primarily focused on its inhibitory action on enzymes involved in lipid metabolism rather than its anti-inflammatory potential. kitasato-u.ac.jpdoi.org
Antioxidant Activity Investigations
The azaphilone class of compounds, to which this compound belongs, is generally recognized for possessing a wide array of pharmacological properties, including antioxidant effects. researchgate.netmdpi.com However, specific scientific studies detailing the direct antioxidant activity of this compound are not extensively reported in the available literature. Consequently, quantitative data, such as IC50 values from specific antioxidant assays (e.g., DPPH or FRAP), for this compound are not available.
Nematicidal Activity Studies
Azaphilones as a chemical group have been noted for their potential nematicidal activities. uni-hamburg.de This suggests that compounds within this class could have applications in controlling nematode populations. Despite this general recognition, specific experimental evaluations of this compound for its efficacy against nematodes have not been documented in the searched scientific literature. Therefore, no data on its specific nematicidal effects or potency is currently available.
Phytotoxic Effects and Herbicide Potential
The potential for natural compounds to act as bioherbicides is an area of significant agricultural research. While related azaphilone compounds have been investigated for their phytotoxic properties, there is currently no available research data concerning the specific phytotoxic effects or potential herbicidal applications of this compound. vulcanchem.com
Neuroprotective Potential and Associated Signaling Pathways (e.g., PI3K/Akt pathway modulation)
The neuroprotective potential of the azaphilone class of natural products is a growing field of interest. researchgate.net Recent research has begun to explore how these compounds may protect neuronal cells from damage. One key area of investigation is their ability to modulate critical cell signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. researchgate.net
The PI3K/Akt signaling pathway is a vital regulator of numerous cellular processes, including cell survival, proliferation, and apoptosis (programmed cell death). researchgate.net Activation of this pathway is recognized as a significant mechanism for mediating the survival of neurons, and its dysregulation is linked to neurodegenerative conditions. researchgate.net Studies on other azaphilone pigments have shown that they can exert neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells, and this protection is associated with the modulation of the PI3K/Akt pathway. researchgate.net
While these findings highlight a promising avenue for the azaphilone class, direct experimental evidence specifically demonstrating the neuroprotective activity of this compound or its explicit interaction with the PI3K/Akt signaling pathway has not been identified in the reviewed literature. The potential for this compound to have neuroprotective properties is inferred from the activities of structurally related compounds rather than from direct study.
Structure Activity Relationship Sar Studies of Isochromophilone Viii and Its Analogues
Correlating Core Skeleton Modifications with Biological Outcomes
The bioactivity of isochromophilone analogues is intrinsically linked to their characteristic pyranoquinone bicyclic core. nih.govresearchgate.netrsc.org This highly oxygenated scaffold is a defining feature of azaphilones and is essential for their biological properties. rsc.orgnih.gov Modifications to this core structure, even subtle ones, can lead to significant changes in biological outcomes.
For instance, the introduction of a nitrogen atom into the pyran ring to form an isoquinoline-like core, as seen in sclerotioramine, has been shown to enhance antifungal activity compared to its oxygen-core analogue, sclerotiorin (B1681566). mdpi.com This suggests that heteroatom substitution within the core is a critical determinant of activity. Similarly, studies on novel chlorinated and nitrogenated azaphilones have shown that N-substitution at the C-2 position can escalate cytotoxic potency. frontiersin.org Analogues where the pyran oxygen is replaced by a nitrogen atom bearing a butyl or hexyl group (N-butyl-2-aza-2-deoxychaetoviridin A and N-hexyl-2-aza-2-deoxychaetoviridin A) demonstrated significant cytotoxicity against the A549 cancer cell line, whereas the parent compound without N-substitution (chaetoviridin A) had low cytotoxicity. frontiersin.org
Further modifications, such as the absence of the C-6 carbonyl group, as observed in isochromophilones A and B, represent a significant structural deviation within the class, highlighting the natural variability of the azaphilone skeleton. mdpi.com The presence of an angular γ-lactone ring fused to the core, as seen in deflectin-type azaphilones, is another key modification that influences enzyme inhibition activities. rsc.org These findings underscore that the integrity and specific constitution of the bicyclic core are paramount, with alterations like heteroatom substitution or ring modification providing a powerful means to modulate biological activity.
Influence of Aliphatic Side Chain Variations on Activity Profile
The aliphatic side chain, typically attached at the C-3 position of the pyranoquinone core, plays a crucial role in defining the specific biological activity profile of isochromophilone analogues. nih.govfrontiersin.org Isochromophilone VIII features a characteristic 3',5'-dimethyl-1',3'-heptadienyl side chain, and variations in this moiety significantly impact its bioactivity. frontiersin.org
Studies comparing different azaphilones have revealed that the length, branching, and degree of unsaturation of this side chain are key to their inhibitory effects. For example, research on geumsanols, a group of highly oxygenated azaphilones, suggested that the presence of a double bond at positions C-11 and C-12 in the side chain is important for their cytotoxic activities. nih.govkribb.re.kr Preliminary structure-activity relationship analyses of other fungal metabolites with pyrone functional groups have also indicated that the alkyl side chain is a primary contributor to their anti-inflammatory properties. nih.gov
The complexity of the side chain can also influence potency. It has been proposed that the ketone-bearing aliphatic side chain in certain azaphilones has a direct impact on their enzyme inhibition activities. rsc.org In a study of penicilazaphilones, analogues with different side chain structures, such as a 3-methoxy-3,5-dimethylhept-1-ene-4-ol unit, were isolated, showcasing the natural diversity of these chains and their role in producing a spectrum of biological activities, including moderate anti-inflammatory and cytotoxic effects. nih.gov The common biosynthetic pathway for many of these side chains, particularly the branched C7 chain, often dictates a specific stereochemistry (e.g., S configuration at C-13), which is also crucial for activity. nih.govresearchgate.net
| Compound | C-3 Side Chain | Biological Activity | IC₅₀ (µM) | Ref |
| This compound | 3',5'-dimethyl-1',3'-heptadienyl | ACAT Inhibition | 47.0 | frontiersin.org |
| DGAT Inhibition | 127 | frontiersin.org | ||
| Isochromophilone VII | 3',5'-dimethyl-1',3'-heptadienyl | ACAT Inhibition | 24.5 | frontiersin.org |
| DGAT Inhibition | 20.0 | frontiersin.org | ||
| Geumsanol E | Oxygenated aliphatic chain | Cytotoxicity | - | nih.govkribb.re.kr |
| Penicilazaphilone N | Oxygenated aliphatic chain | Anti-inflammatory (NO) | 22.63 | nih.gov |
Significance of Halogenation (e.g., Chlorination) on Bioactivity
Halogenation, particularly chlorination at the C-5 position of the pyranoquinone core, is a defining structural feature for many of the most potent isochromophilone analogues. frontiersin.orgnih.gov The presence of this chlorine atom is often crucial for significant biological activity. mdpi.com
The comparison between chlorinated and non-chlorinated azaphilones frequently reveals a stark difference in their efficacy. For example, isochromophilones I and II, which are chlorinated, strongly inhibit gp120-CD4 binding, an important interaction for HIV entry, while related non-chlorinated compounds are inactive. This highlights the critical role of the chlorine atom in mediating this specific biological effect.
Further evidence comes from the isolation of both chlorinated and non-chlorinated derivatives from the same fungal cultures. The fungus Bartalinia robillardoides produces isochromophilone XI, a chlorinated azaphilone that shows antibacterial activity, while other non-chlorinated metabolites from the same fungus are less active. kribb.re.kr Similarly, the production of chlorinated azaphilones like chaephilone C and D by Chaetomium globosum has been linked to anti-inflammatory activity. researchgate.net The replacement of the C-5 chlorine with a hydrogen atom, as in dechloroisochromophilone II, defines a distinct analogue, emphasizing the structural and, consequently, biological importance of this halogen. geomar.de This consistent pattern across multiple studies establishes C-5 chlorination as a key potentiating feature for the bioactivity of isochromophilones.
| Compound | C-5 Substituent | Target/Activity | IC₅₀ (µM) or Activity | Ref |
| This compound | Cl | ACAT Inhibition | 47.0 | frontiersin.org |
| Isochromophilone XI | Cl | Antibacterial (B. subtilis) | 55.6 | kribb.re.kr |
| Dechloroisochromophilone II | H | Antimalarial (P. falciparum) | >10 µg/mL | geomar.de |
| Isochromophilone I | Cl | gp120-CD4 binding | 6.6 | mdpi.com |
| Isochromophilone II | Cl | gp120-CD4 binding | 3.9 | mdpi.com |
Stereochemical Determinants of Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of isochromophilones, which possess multiple chiral centers and potential for geometric isomerism. frontiersin.org The specific spatial orientation of substituents on both the core skeleton and the aliphatic side chain dictates how the molecule interacts with its biological targets. mdpi.com
Furthermore, stereochemistry within the aliphatic side chain is equally important. The configuration of chiral centers like C-13 is often conserved as S due to a shared biosynthetic pathway, and this specific arrangement is considered vital for activity. nih.govfrontiersin.orgresearchgate.net Additionally, the geometry of double bonds within the side chain (E/Z isomerism) can lead to the isolation of distinct isomers with different biological profiles. For example, isochromophilone H was isolated as a pair of C-11 E/Z isomers, indicating that geometric isomerism in the side chain is a source of natural structural diversity that can fine-tune biological function. frontiersin.org
Derivatization Strategies for SAR Elucidation and Optimization
The exploration of the isochromophilone SAR is greatly advanced through the targeted synthesis and semi-synthesis of derivatives. These strategies allow for systematic modifications of the natural product scaffold to probe the function of specific structural motifs and to optimize biological activity. rsc.orgnih.govmdpi.comresearchgate.net
One common derivatization strategy involves modifying the acyl group attached to the core. For instance, a series of 7-alkanoyloxy-3,7-dimethyl-7,8-dihydro-6H-isochromene-6,8-diones were synthesized with varying carboxylic acids (acetic, propionic, butyric, heptanoic) to study how the length of this acyl chain impacts activity. e3s-conferences.org This type of systematic modification provides direct insight into the steric and electronic requirements of the binding pocket of the molecular target.
Another key strategy is the modification of the core skeleton itself. The semi-synthesis of nitrogenated azaphilones, such as the conversion of sclerotiorin to sclerotioramine, has been used to compare the bioactivities of oxygen- versus nitrogen-containing cores. mdpi.com Such studies have shown that introducing a nitrogen atom at the 2-position can enhance antifungal and antibacterial activities. mdpi.com Furthermore, the synthesis of various N-substituted thiourea (B124793) derivatives and their evaluation against pathogenic targets has been a successful approach to enhance potency and selectivity, demonstrating the value of introducing novel functional groups to the core scaffold. researchgate.net These derivatization efforts are crucial for building a comprehensive SAR model and for guiding the development of new, more effective therapeutic agents based on the isochromophilone template.
Advanced Analytical Methodologies in Isochromophilone Viii Research
Quantitative Analysis Techniques (e.g., Derivatization-Enhanced LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of isochromophilones. veedalifesciences.comcreative-proteomics.com This technique offers high sensitivity and selectivity, allowing for the precise measurement of target analytes even at low concentrations within complex fungal extracts. creative-proteomics.commdpi.com The method combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, which minimizes background noise and enhances quantification accuracy. veedalifesciences.comcreative-proteomics.com For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target compound is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.com This highly specific transition ensures accurate quantification. mdpi.com
While many isochromophilones can be analyzed directly, some compounds may exhibit poor ionization efficiency or chromatographic retention, which challenges their sensitive detection. ddtjournal.comnih.gov In such cases, chemical derivatization can be employed to enhance LC-MS/MS detectability. ddtjournal.com This process involves reacting the analyte with a specific reagent to attach a chemical moiety that improves ionization efficiency and chromatographic behavior. ddtjournal.comnih.gov For instance, reagents can introduce a permanently charged group or a readily ionizable functional group, significantly boosting the signal intensity in the mass spectrometer. nih.govmdpi.com Although not yet specifically documented for Isochromophilone VIII, derivatization strategies, such as using 3-nitrophenylhydrazine (B1228671) (3-NPH) for compounds with carboxyl groups or dansyl chloride for phenols, represent a powerful approach to overcome analytical challenges and achieve lower limits of detection for difficult-to-quantify metabolites. ddtjournal.comnih.gov
Table 1: Representative LC-MS/MS Parameters for Azaphilone Analysis This table synthesizes typical parameters from methodologies used in the analysis of azaphilones, the class to which isochromophilones belong.
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Chromatography Column | Reversed-phase C18 (e.g., Kinetex, Acquity UPLC BEH) | scielo.br |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile (B52724) + 0.1% Formic Acid | scielo.br |
| Flow Rate | 0.3 - 0.4 mL/min | scielo.br |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | scielo.br |
| Capillary Voltage | 3.5 - 4.5 kV | scielo.br |
| Source Temperature | 150 - 200 °C | scielo.br |
| Acquisition Mode | Data-Dependent Acquisition (DDA) for discovery; Multiple Reaction Monitoring (MRM) for quantification | mdpi.comfrontlinegenomics.com |
Metabolomics Approaches for Profiling and Discovery
Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for discovering novel isochromophilones and understanding their biosynthesis. nih.gov This approach provides a snapshot of the fungal metabolome, revealing the array of secondary metabolites produced under specific conditions. nih.gov Untargeted metabolomics, in particular, aims to identify as many metabolites as possible, which is ideal for discovering previously uncharacterized compounds. frontlinegenomics.com
Table 2: Influence of Culture Conditions on Metabolite Production in Penicillium Species
| Fungal Strain | Condition Varied | Observed Effect on Metabolome | Reference |
|---|---|---|---|
| Penicillium meliponae | Culture media (PDY, Czapek, ISP2, Meat) and agitation | Agitation and media composition significantly altered the diversity of azaphilones produced. For example, agitation in Czapek medium enabled the production of compounds with specific hydroxylations. | scielo.br |
| Penicillium restrictum | Salinity and addition of mussel-derived medium | The presence of a mussel-derived extract specifically induced a high chemical diversity of pyran-2-ones, demonstrating host-related chemical induction. | mdpi.com |
| Aspergillus terreus | Salinity (0% to 10%) in liquid vs. solid media | High salinity (10%) in liquid media favored the production of unique alkaloid compounds, including azaphilones. | researchgate.net |
| Penicillium sclerotiorum | Deletion of histone deacetylase gene (PsHos2) | The gene knockout mutant (∆PsHos2) showed significant upregulation of numerous azaphilones compared to the wild type, revealing epigenetic regulation. | mdpi.com |
Molecular Networking and Data Mining for Analog Identification
Molecular networking has revolutionized the process of identifying and characterizing natural products from complex mixtures. mdpi.comnih.gov This computational method, often utilizing platforms like the Global Natural Product Social (GNPS) molecular networking platform, organizes tandem mass spectrometry (MS/MS) data by grouping molecules with similar fragmentation patterns into clusters. scielo.brmdpi.com Since structurally related molecules tend to fragment in similar ways, a single cluster in a molecular network often represents a family of chemical analogs. mdpi.comresearchgate.net
This approach is exceptionally well-suited for the study of isochromophilones and other azaphilones. scielo.brifremer.frufam.edu.br Researchers can rapidly "dereplicate" extracts by matching MS/MS spectra within the network to known compounds in spectral libraries, including various known isochromophilones like isochromophilone VI and isochromophilone IX. scielo.brmdpi.comifremer.frresearchgate.net More importantly, unidentified nodes (representing unknown compounds) that cluster with known isochromophilones are flagged as putative new analogs. mdpi.commdpi.com This guides the targeted isolation of novel compounds, making the discovery process far more efficient. nih.govifremer.fr For instance, investigations of Penicillium sclerotiorum and Penicillium hirayamae using molecular networking led to the annotation of dozens of potential azaphilones and the successful isolation of several new structures. mdpi.comnih.govifremer.fr Data mining these networks, sometimes enhanced with visualizations like t-distributed Stochastic Neighbor Embedding (t-SNE), allows for the exploration of large datasets and the identification of subtle structural modifications and combinatorial biosynthetic patterns across the metabolome. mdpi.com
Table 3: Examples of Isochromophilone Analogs Identified via Molecular Networking
| Compound/Analog | Producing Organism | Key Finding from Molecular Networking | Reference |
|---|---|---|---|
| Isochromophilone I, VI, IX | Penicillium sp. | Identified as part of a large cluster of azaphilone polyketides, showing the metabolic capacity of the strain. | ufam.edu.br |
| Isochromophilone VI, IX | Penicillium meliponae | Directly characterized through the GNPS library, anchoring a molecular family of 17 different azaphilone analogues. | scielo.br |
| Isochromophilone VI | Penicillium hirayamae | Annotated via GNPS and Sirius, which reinforced predictions and guided the isolation of three new penazaphilones from the same cluster. | ifremer.frifremer.fr |
| Isochromophilone IV, VI, IX | Penicillium sclerotiorum | Identified in molecular networks; mapping bioactivity onto the network highlighted azaphilone clusters as responsible for antimicrobial effects. | mdpi.comresearchgate.net |
| 17 Potential New Azaphilones | Penicillium sclerotiorum ∆PsHos2 mutant | Feature-based molecular networking (FBMN) analysis revealed 17 previously unreported nodes clustered with known azaphilones, all upregulated in the mutant strain. | mdpi.com |
Future Research Directions and Potential Biotechnological Applications
Elucidation of Undiscovered Isochromophilone VIII Biosynthetic Genes and Enzymes
The biosynthetic pathway of this compound, like many complex fungal polyketides, is not yet fully understood. Azaphilones, the class of compounds to which this compound belongs, are typically synthesized through intricate pathways involving the coordinated action of multiple enzymes. mdpi.com The biosynthesis of azaphilones generally involves both a non-reducing polyketide synthase (NR-PKS) and a highly reducing polyketide synthase (HR-PKS). mdpi.com The core isochromene scaffold is assembled by these PKS enzymes, followed by a series of tailoring reactions—such as halogenation, oxidation, and acylation—that create the final, structurally diverse molecule.
Future research will likely focus on sequencing the genome of the producing organism, Penicillium sp. FO-4164, to identify the specific biosynthetic gene cluster (BGC) responsible for this compound production. kitasato-u.ac.jpnih.gov Modern genome mining tools like antiSMASH can predict BGCs within fungal genomes, providing a roadmap for targeted investigation. nih.govresearchgate.net Once the putative BGC is identified, techniques such as gene deletion and heterologous expression can be employed to functionally characterize each gene and its corresponding enzyme. nih.govfrontiersin.org This approach would definitively identify the PKSs, halogenases, acyltransferases, and other enzymes required for its synthesis. mdpi.comnih.gov Unraveling this pathway is crucial, as it not only provides fundamental scientific knowledge but also opens the door for biosynthetic engineering to produce novel analogues. researchgate.net
Rational Design and De Novo Synthesis of Novel this compound Analogues
The chemical scaffold of this compound offers a fertile ground for synthetic modification to enhance its biological activity or introduce new functions. Rational design, a strategy that uses knowledge of a molecule's structure-function relationship to make specific changes, is a powerful approach for creating novel analogues. the-scientist.comfrontiersin.org By understanding how this compound interacts with its known targets, acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT), researchers can design modifications to improve binding affinity and selectivity. nih.govdoi.org
Identification of New Biological Targets and Mechanistic Pathways
This compound is a known inhibitor of both DGAT and ACAT, enzymes involved in lipid metabolism. nih.govdoi.org This inhibitory profile suggests its potential in addressing disorders related to lipid dysregulation. However, the full spectrum of its biological activity is likely broader. Other isochromophilone compounds have been found to interact with different cellular targets. For instance, sclerotiorin (B1681566) and isochromophilone IV inhibit the Grb2-Shc interaction, a key step in oncogenic Ras signaling pathways. researchgate.net Certain azaphilone pigments have also demonstrated neuroprotective effects through the modulation of the PI3K/Akt pathway. doi.org
Future research should employ modern target identification techniques, such as chemoproteomics, to uncover new binding partners for this compound within the cell. frontiersin.org This could reveal unexpected mechanisms of action and expand its potential therapeutic applications into areas like oncology or neurodegenerative disease. frontiersin.org Studies have shown that other azaphilones exhibit a range of activities, including cytotoxic effects against cancer cell lines and antibacterial properties. researchgate.netnih.gov Investigating whether this compound shares these activities and elucidating the underlying mechanistic pathways will be a critical step in realizing its full potential.
Optimization of Biotechnological Production for Scalability
For any natural product to become a viable therapeutic or biotechnological tool, a scalable and cost-effective production method is essential. bioline.org.br Currently, this compound is obtained through fermentation of Penicillium sp. FO-4164. kitasato-u.ac.jp However, yields from natural fermentation are often low. bioline.org.br Future efforts must focus on optimizing fermentation conditions to enhance production.
Drawing from studies on related Penicillium species, several strategies can be employed. bioline.org.br The "one-strain-many-compounds" (OSMAC) approach, which involves systematically altering culture parameters such as media composition, pH, and temperature, can be used to find the optimal conditions for this compound yield. nih.gov Research on Penicillium sclerotiorum has shown that using a dextrose-based medium can significantly increase the production of the azaphilone sclerotiorin. bioline.org.br Similar optimization of carbon and nitrogen sources for Penicillium sp. FO-4164 could lead to enhanced production. sci-hub.box Furthermore, advances in synthetic biology and metabolic engineering, guided by the knowledge of the compound's biosynthetic pathway (as discussed in 9.1), could allow for the transfer of the entire pathway into a high-producing industrial host strain, enabling large-scale, reliable, and economically feasible production. acs.org
Exploration of Synergistic Biological Effects with Other Compounds
The therapeutic efficacy of a compound can sometimes be dramatically increased when used in combination with other agents. This phenomenon, known as synergy, can lead to more effective treatments at lower doses, potentially reducing side effects. The potential synergistic effects of this compound have not yet been explored.
Future studies should investigate the effects of combining this compound with existing drugs. For example, given its inhibitory activity against ACAT and DGAT, it could be tested in combination with statins or other lipid-lowering drugs to assess for enhanced effects on cholesterol and triglyceride metabolism. nih.govdoi.org Similarly, if cytotoxic activities are discovered, its use in combination with established chemotherapy agents could be explored. Research on other complex natural products has sometimes suggested that the high bioactivity observed in crude extracts may result from the synergistic interaction of multiple compounds within the mixture. nih.gov A multidisciplinary approach combining innovative analytical techniques and high-throughput screening will be crucial to identify potential synergistic combinations and characterize their effects, paving the way for novel combination therapies. ugr.es
Q & A
Q. How is Isochromophilone VIII isolated and characterized in fungal cultures?
this compound is typically isolated from Penicillium sp. strains (e.g., FO-4164) via solvent extraction, followed by chromatographic techniques like HPLC or column chromatography. Structural elucidation relies on spectroscopic methods, including NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). Key structural features include a 6H-2-benzopyran-6-one core with chlorine and acetylated dihydroxy groups, confirmed through comparison with known azaphilone derivatives .
Q. What enzymatic activities are inhibited by this compound, and how are these assays performed?
this compound inhibits diacylglycerol acyltransferase (DGAT) and acyl-CoA:cholesterol acyltransferase (ACAT), with IC₅₀ values of 127 µM and 47.0 µM, respectively. Assays involve incubating the compound with enzyme-specific substrates (e.g., cholesterol oleate for ACAT) and measuring product formation via radiometric or fluorometric methods. Positive controls (e.g., commercial inhibitors) and dose-response curves are essential for validation .
Q. What are the foundational steps to verify the purity of this compound in laboratory settings?
Purity is confirmed using HPLC (>95% peak area) and TLC (single spot under UV/iodine visualization). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) can further validate purity. For novel compounds, elemental analysis ensures consistency between theoretical and observed C/H/N ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., ACAT inhibition ranging from 24.5–47.0 µM) may arise from assay conditions (e.g., substrate concentration, pH) or enzyme sources (e.g., recombinant vs. tissue-extracted). Meta-analysis of raw data, standardization of protocols (e.g., using ATPase activity normalization), and comparative studies with structural analogs (e.g., Isochromophilone VII) can clarify inconsistencies .
Q. What computational methods are suitable for modeling this compound’s structure-activity relationships (SAR)?
3D-QSAR (CoMFA/CoMSIA) and molecular docking (AutoDock Vina, Schrödinger Suite) can predict interactions with target enzymes like CETP. Key parameters include steric/electrostatic field contributions and binding affinity scores. Validation via synthesis and testing of analogs (e.g., halogen-substituted derivatives) is critical .
Q. How should researchers design experiments to assess the stereochemical impact of this compound’s dihydroxy groups?
Chiral resolution techniques (e.g., chiral HPLC or enzymatic hydrolysis) can separate enantiomers. Comparative bioactivity assays (e.g., ACAT inhibition) between enantiomers and racemic mixtures, coupled with X-ray crystallography or NOESY NMR, reveal stereochemical influences on enzyme binding .
Q. What methodological considerations ensure reproducibility in this compound synthesis?
Documenting fungal strain cultivation conditions (e.g., media composition, temperature) and extraction solvents (e.g., ethyl acetate vs. methanol) is crucial. Standardized protocols for fermentation (e.g., shake-flask vs. bioreactor) and metabolite profiling (e.g., LC-MS/MS) minimize batch variability .
Q. How can in vivo models evaluate this compound’s efficacy against atherosclerosis-related targets?
Murine models (e.g., ApoE⁻/⁻ mice) fed high-cholesterol diets are used to assess CETP inhibition. Endpoints include plaque formation (histopathology), lipid profiles (HDL/LDL quantification), and plasma CETP activity (fluorescence-based assays). Dose optimization and toxicity screening (e.g., liver enzyme assays) are prerequisite steps .
Q. What strategies optimize the stability of this compound during long-term storage?
Stability studies under varying conditions (temperature, humidity, light) using accelerated degradation protocols (ICH Q1A guidelines) identify optimal storage. Lyophilization with cryoprotectants (e.g., trehalose) and inert atmosphere storage (argon) are recommended for labile compounds .
Q. How can researchers integrate multi-omics data to explore this compound’s biosynthetic pathway?
Genome mining of Penicillium spp. (e.g., antiSMASH for gene clusters) combined with transcriptomics (RNA-seq during fermentation) and metabolomics (LC-HRMS/MS) identifies precursor pathways (e.g., polyketide synthases). CRISPR-Cas9 knockout studies validate gene function in azaphilone biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
